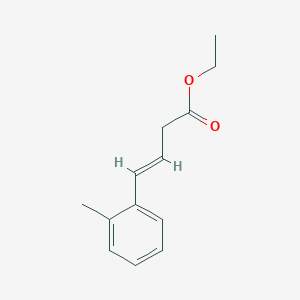

N-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)-1H-indole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

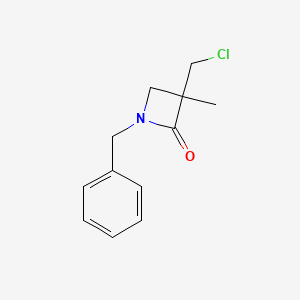

This compound is a complex organic molecule that contains several functional groups. It has an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also contains a carboxamide group (-CONH2), which is a type of amide. Additionally, it has a thiophene group, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The indole group could be formed using Fischer indole synthesis or some other method. The carboxamide group might be introduced through a reaction with an appropriate carboxylic acid or its derivative. The thiophene group could be formed using a method like the Paal-Knorr synthesis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a bicyclic system. The indole and thiophene groups are aromatic, meaning they have a stable ring of electrons. The carboxamide group can participate in hydrogen bonding, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis

This compound could participate in various chemical reactions. The indole group is nucleophilic and could undergo electrophilic substitution. The carboxamide group could be hydrolyzed to produce a carboxylic acid and an amine. The thiophene group, like other aromatic compounds, could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the exact structure and the solvent used .Aplicaciones Científicas De Investigación

Bioinorganic Relevance in Cobalt(II) Complexes

Complexes of Co(II) with Schiff bases related to N-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)-1H-indole-3-carboxamide have been synthesized and characterized. These complexes have shown antimicrobial activities against organisms such as Escherichia coli and Aspergillus niger, indicating potential in bioinorganic chemistry and antimicrobial applications (Singh, Das, & Dhakarey, 2009).

Antinociceptive Activity

Compounds related to this chemical, specifically involving thiophene-2-ylamino and but-2-enamide groups, have been studied for their antinociceptive activity. This suggests potential applications in pain management research (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).

Antiarrhythmic and Local Anesthetic Agents

Derivatives of this compound have been evaluated for their local anesthetic and antiarrhythmic activity, with some showing comparable results to known agents like carticaine and lidocaine. This highlights its potential in developing new pharmacological agents for cardiac and local anesthesia applications (Al-Obaid, El-Subbagh, Al‐Shabanah, & Mahran, 1998).

Antimicrobial Activities of Hybrid Molecules

Research involving hybrid molecules containing moieties like penicillanic acid or cephalosporanic acid and elements similar to N-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)-1H-indole-3-carboxamide has indicated significant antimicrobial activity. This suggests potential in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Enzyme Inhibition in Medical Chemistry

2-(Diethylamino)thieno1,3ŏxazin-4-ones, related to the compound , have been synthesized and found to inhibit human leukocyte elastase (HLE), indicating their potential use in targeting specific enzymes in medical research (Gütschow, Kuerschner, Neumann, Pietsch, Löser, Koglin, & Eger, 1999).

Docking Studies and Antimicrobial Evaluation

Ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, structurally related to N-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)-1H-indole-3-carboxamide, have undergone docking studies and antimicrobial evaluation, showing promise in computational chemistry and microbiology (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-oxo-2-(2-thiophen-2-ylethylamino)ethyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c21-16(18-8-7-12-4-3-9-23-12)11-20-17(22)14-10-19-15-6-2-1-5-13(14)15/h1-6,9-10,19H,7-8,11H2,(H,18,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPGQHVLKLWYIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NCCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)-1H-indole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide](/img/structure/B2752511.png)

![4-Imidazol-1-ylthieno[3,2-c]pyridine](/img/structure/B2752512.png)

![2-Chloro-1-[1-(3-methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexan-2-yl]propan-1-one](/img/structure/B2752514.png)

![ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2752515.png)

![3-((4-fluorophenyl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2752516.png)

![5-(4-Benzylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2752520.png)

![5-Oxaspiro[2.4]heptan-2-amine;hydrochloride](/img/structure/B2752522.png)

![N-(4-ethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2752526.png)

![2-(2,4-dichlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2752527.png)